1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate
CAS No.:
Cat. No.: VC15883928
Molecular Formula: C14H14BrClO5
Molecular Weight: 377.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14BrClO5 |
|---|---|
| Molecular Weight | 377.61 g/mol |
| IUPAC Name | diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate |
| Standard InChI | InChI=1S/C14H14BrClO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)8-5-6-10(16)9(15)7-8/h5-7,11H,3-4H2,1-2H3 |
| Standard InChI Key | MLSLMTZLAZTCNK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C(=O)C1=CC(=C(C=C1)Cl)Br)C(=O)OCC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central propanedioate backbone esterified at the 1- and 3-positions with ethyl groups. At the 2-position, a 3-bromo-4-chlorobenzoyl group introduces steric and electronic complexity. The bromine and chlorine substituents on the aromatic ring enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions.
Physicochemical Properties
Key properties include:
-
Molecular formula:
-
Molecular weight: 377.6 g/mol
-
Purity: Typically ≥95% in commercial samples
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ester and halogen functionalities .
Synthetic Pathways and Optimization
Conventional Synthesis Strategies
The synthesis of 1,3-diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate involves multi-step protocols to ensure regioselective halogenation and esterification:
-
Benzoyl Chloride Formation: 3-Bromo-4-chlorobenzoic acid is treated with thionyl chloride to generate the corresponding acid chloride .
-
Malonate Esterification: Diethyl malonate reacts with the acid chloride in the presence of a base (e.g., triethylamine) to form the benzoylated product .
-
Purification: Column chromatography or recrystallization isolates the target compound.
This route achieves yields of 70–85%, with impurities primarily arising from incomplete esterification or halogen displacement .
Patent-Protected Innovations
Recent patents disclose optimized methods to bypass hazardous intermediates. For example, WO 2017/087323 describes a halogenation-free approach using 2-halo-substituted diethyl malonates (e.g., diethyl 2-bromomalonate) reacted with methylhydrazine. This method eliminates oxidative steps, reducing side reactions and improving safety profiles .
Key advantages:
Applications in Medicinal Chemistry and Industry
Pharmaceutical Intermediate
The compound’s role in synthesizing triazine derivatives is well-documented. Triazines exhibit antimicrobial and anticancer activities, with 1,3-diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate serving as a key intermediate in their production .
Material Science Applications
In polymer chemistry, the benzoyl moiety enhances thermal stability. Copolymers incorporating this compound show glass transition temperatures () exceeding 150°C, making them suitable for high-performance coatings .
Comparative Analysis of Structurally Analogous Compounds
The following table highlights structurally related malonate esters and their distinct properties:
Challenges and Future Directions
Synthetic Bottlenecks
Current limitations include the high cost of halogenated precursors and the need for inert reaction conditions to prevent dehalogenation . Future work may explore catalytic halogen recycling or photochemical activation to mitigate these issues.
Biological Activity Exploration
Preliminary studies suggest interactions with cyclooxygenase enzymes, hinting at anti-inflammatory potential. Systematic SAR studies are warranted to optimize bioavailability and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume